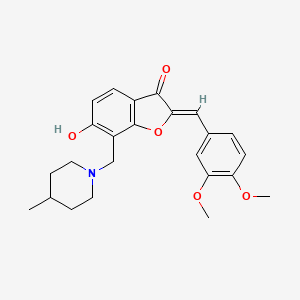

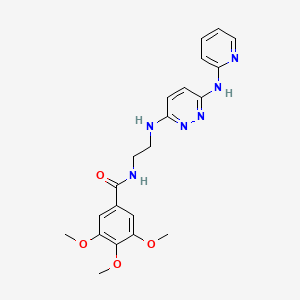

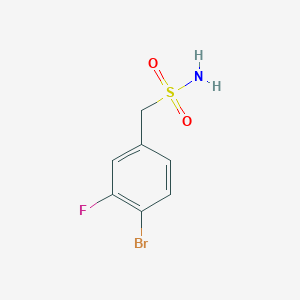

Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings, such as this compound, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar molecules is around 73.52(14)° .Chemical Reactions Analysis

Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar furan-carboxamide derivatives can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .科学的研究の応用

Analytical and Spectral Study

Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate and similar compounds have been explored for their chelating properties and potential antimicrobial activity. For instance, Patel (2020) investigated the antimicrobial activity of metal complexes derived from furan ring-containing organic ligands, indicating their varied inhibitory effects on bacterial growth. This study emphasizes the compound's role in developing metal complexes with potential biomedical applications (Patel, 2020).

Synthesis of Polyfunctionalized Compounds

Research on the synthesis of polyfunctionalized benzofuran derivatives, as demonstrated by Ma et al. (2014), showcases the compound's utility in creating multifunctionalized structures through efficient domino strategies. This work highlights the compound's role in synthesizing complex molecules that can serve as key intermediates in organic synthesis and drug discovery (Ma et al., 2014).

Antimicrobial Activity Studies

The compound's derivatives have been evaluated for antimicrobial activities. Ravindra, Vagdevi, and Vaidya (2008) synthesized novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, showing significant antimicrobial properties. These findings suggest potential for developing new antimicrobial agents based on furan derivatives (Ravindra et al., 2008).

Chemical Synthesis and Reactions

This compound also plays a role in chemical synthesis and reactions. Pevzner (2007) explored the chloroethylation and subsequent reactions of similar furan derivatives, contributing to the development of new synthetic methodologies in organic chemistry (Pevzner, 2007).

Hydrolytic Studies

Shemchuk et al. (2010) examined the hydrolytic opening of the quinazoline ring in derivatives, revealing insights into the reactivity and potential transformations of furan-containing compounds under various conditions. This research could inform the synthesis of novel compounds with specific functional properties (Shemchuk et al., 2010).

作用機序

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target

Biochemical Pathways

Furan derivatives have been found to influence a variety of biochemical pathways, depending on their specific structure and target . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a compound

特性

IUPAC Name |

ethyl 6-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-7-6-11(9-14(12)23-15)18-16(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQMKHSJZHTVJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)

![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)

![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)

![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)

![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)